Tandospirone hydrochloride
Overview
Description
Tandospirone hydrochloride is an anxiolytic and antidepressant medication primarily used in Japan and China. It belongs to the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . This compound is known for its selective partial agonist activity at the 5-HT1A receptor, which plays a crucial role in its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tandospirone hydrochloride involves several key steps. Initially, NA anhydride undergoes translocation under illumination conditions. The translocation product is then condensed with 1-(4-amniobutyl)-4-(2-pyrimidyl) piperazine. The resulting product is reduced in the presence of palladium on carbon (Pd/C) to form tandospirone. Finally, tandospirone is reacted with an acid to form this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are kept mild to avoid special equipment requirements. The solvents used in the process can be recycled, making the production more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tandospirone hydrochloride primarily undergoes reduction and condensation reactions during its synthesis. It also exhibits interactions with various neurotransmitter receptors, particularly the 5-HT1A receptor .
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) is used as a catalyst.
Condensation: 1-(4-amniobutyl)-4-(2-pyrimidyl) piperazine is a key reagent.
Translocation: NA anhydride under illumination conditions.
Major Products
The major product formed from these reactions is this compound itself. The intermediate products include the translocation and condensation products .
Scientific Research Applications
Tandospirone hydrochloride has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and interactions with various receptors.
Medicine: This compound is used to treat generalized anxiety disorder, dysthymia, and as an augmentation for depression.
Industry: The compound’s production methods and environmental impact are subjects of industrial research.
Mechanism of Action
Tandospirone hydrochloride acts as a selective partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of serotonin levels in the brain. By partially activating the 5-HT1A receptor, this compound helps to alleviate symptoms of anxiety and depression. It has relatively weak affinity for other receptors, such as 5-HT2A, 5-HT2C, and D2 receptors .
Comparison with Similar Compounds
Tandospirone hydrochloride is similar to other azapirones like buspirone, gepirone, and ipsapirone. it has unique properties that distinguish it from these compounds:
Buspirone: Both are 5-HT1A receptor partial agonists, but this compound has a different chemical structure and pharmacokinetic profile.
Gepirone: Similar in its anxiolytic effects, but this compound has a more selective receptor binding profile.
Ipsapirone: Shares the same class but differs in its receptor affinity and clinical applications.
This compound’s unique chemical structure and selective receptor activity make it a valuable compound for both clinical and research purposes.
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVFJYKNBOHIMH-DPFKZJTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243943 | |
Record name | Tandospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99095-10-0 | |
Record name | Tandospirone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tandospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANDOSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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